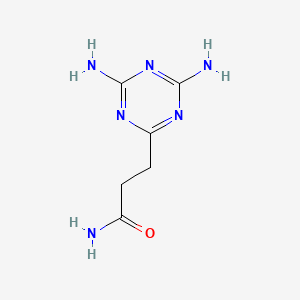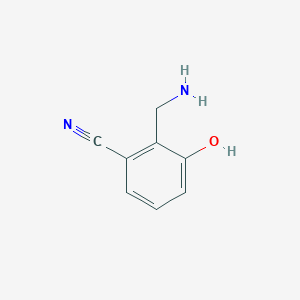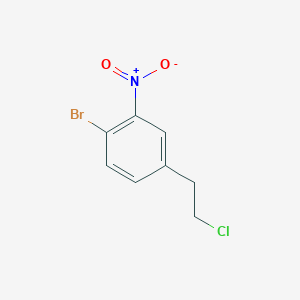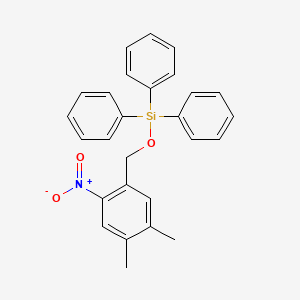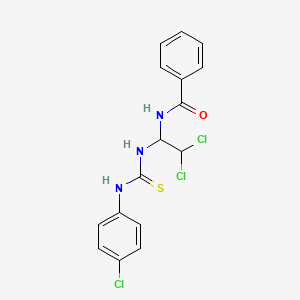
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dichloroethylamine with 4-chlorophenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioureido group to thiol or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, chloroform, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thioureido group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The dichloro and chlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(4-I-phenyl)thioureido)ethyl)benzamide
- 2,4-Dichloro-N-(2,2,2-trichloro-1-(3-(2-MeO-phenyl)thioureido)ethyl)benzamide
Uniqueness
N-(2,2-Dichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H14Cl3N3OS |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
N-[2,2-dichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3OS/c17-11-6-8-12(9-7-11)20-16(24)22-14(13(18)19)21-15(23)10-4-2-1-3-5-10/h1-9,13-14H,(H,21,23)(H2,20,22,24) |
Clave InChI |
HTVHSQSWNUPWKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




